6-(furan-2-yl)-2-(3-(trifluoromethyl)benzyl)pyridazin-3(2H)-one
Description
6-(furan-2-yl)-2-(3-(trifluoromethyl)benzyl)pyridazin-3(2H)-one is a complex organic compound that features a pyridazinone core substituted with a furan ring and a trifluoromethylbenzyl group
Properties
IUPAC Name |
6-(furan-2-yl)-2-[[3-(trifluoromethyl)phenyl]methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O2/c17-16(18,19)12-4-1-3-11(9-12)10-21-15(22)7-6-13(20-21)14-5-2-8-23-14/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKTSXMZRXKUBLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C(=O)C=CC(=N2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-(furan-2-yl)-2-(3-(trifluoromethyl)benzyl)pyridazin-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a Suzuki coupling reaction, where a furan boronic acid is coupled with a halogenated pyridazinone intermediate.
Attachment of the Trifluoromethylbenzyl Group: This step often involves a Friedel-Crafts alkylation reaction using a trifluoromethylbenzyl halide and the pyridazinone intermediate.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
6-(furan-2-yl)-2-(3-(trifluoromethyl)benzyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The pyridazinone core can be reduced to form dihydropyridazines using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: The trifluoromethylbenzyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions, to introduce other functional groups.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like m-CPBA, and reducing agents like Pd/C. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-(furan-2-yl)-2-(3-(trifluoromethyl)benzyl)pyridazin-3(2H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: The compound’s structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine: Due to the presence of the trifluoromethyl group, this compound may exhibit enhanced pharmacokinetic properties, making it a potential lead compound for the development of new therapeutics.
Industry: It can be used in the development of agrochemicals and other industrial applications where stability and biological activity are crucial.
Mechanism of Action
The mechanism of action of 6-(furan-2-yl)-2-(3-(trifluoromethyl)benzyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, potentially inhibiting or modulating their activity. The furan ring and pyridazinone core contribute to the overall stability and bioavailability of the compound, allowing it to exert its effects more efficiently.
Comparison with Similar Compounds
Similar compounds to 6-(furan-2-yl)-2-(3-(trifluoromethyl)benzyl)pyridazin-3(2H)-one include other pyridazinone derivatives and trifluoromethyl-substituted compounds. These compounds share structural similarities but may differ in their specific substituents and overall biological activity. For example:
Pyridazinone Derivatives: Compounds like 6-(furan-2-yl)-2-(benzyl)pyridazin-3(2H)-one lack the trifluoromethyl group, which may result in different pharmacokinetic properties.
Trifluoromethyl-Substituted Compounds: Compounds such as 2-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one lack the furan ring, which can affect their stability and reactivity.
The uniqueness of 6-(furan-2-yl)-2-(3-(trifluoromethyl)benzyl)pyridazin-3(2H)-one lies in its combination of the trifluoromethyl group, furan ring, and pyridazinone core, which together contribute to its distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
